(R)-pyrrolidine-2-carbonitrile

Asymmetric Synthesis Medicinal Chemistry Analytical Reference Standards

Sourcing racemic or incorrect enantiomer compromises stereospecific synthesis and analytical validation. (R)-Pyrrolidine-2-carbonitrile (CAS 739363-75-8) is the definitive (R)-enantiomer for preparing Vildagliptin impurity standards and generating inactive DPP-4 controls. - Direct precursor for (R)-configured impurities, enabling chiral HPLC method validation. - Pre-resolved scaffold eliminates yield loss from racemic resolution, ensuring >97% chiral purity. - Essential for SAR studies: provides the exact stereochemical comparator to the active (S)-enantiomer.

Molecular Formula C5H8N2
Molecular Weight 96.13 g/mol
CAS No. 739363-75-8
Cat. No. B1349985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-pyrrolidine-2-carbonitrile
CAS739363-75-8
Molecular FormulaC5H8N2
Molecular Weight96.13 g/mol
Structural Identifiers
SMILESC1CC(NC1)C#N
InChIInChI=1S/C5H8N2/c6-4-5-2-1-3-7-5/h5,7H,1-3H2/t5-/m1/s1
InChIKeyALSCEGDXFJIYES-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Pyrrolidine-2-carbonitrile Procurement Guide


(R)-pyrrolidine-2-carbonitrile (CAS 739363-75-8) is a chiral, non-racemic heterocyclic building block containing a pyrrolidine ring with a carbonitrile substituent at the 2-position in the (R)-configuration. It serves as a key synthetic intermediate in medicinal chemistry, particularly for constructing dipeptidyl peptidase-4 (DPP-4) inhibitors [1]. Unlike the widely utilized (S)-enantiomer, the (R)-configuration is often employed as a stereochemical comparator in structure-activity relationship (SAR) studies or as a starting material for synthesizing enantiomeric impurities required for pharmaceutical analytical method validation [2].

Risks of Substituting (R)-Pyrrolidine-2-carbonitrile


Generic substitution with racemic pyrrolidine-2-carbonitrile (CAS 5626-49-3) or the (S)-enantiomer (CAS 204387-53-1) is not scientifically equivalent for stereospecific applications. The chirality at the C-2 position dictates biological activity and synthetic outcomes. For instance, in DPP-4 inhibitor development, the (S)-enantiomer is the active pharmacophore, while the (R)-enantiomer is either inactive or functions solely as an analytical impurity [1]. Furthermore, using a racemic mixture in asymmetric synthesis can lead to undesired diastereomers, reducing yield and requiring complex separation steps [2]. The procurement of the specific (R)-enantiomer ensures fidelity in stereochemical SAR studies, impurity profiling, and the synthesis of targeted (R)-configured analogs, thereby preventing data variability and failed synthetic pathways.

Differentiation Guide: (R)-Pyrrolidine-2-carbonitrile


Chiral Purity

Commercially available (R)-pyrrolidine-2-carbonitrile hydrochloride (CAS 675602-84-3) is supplied with a certified purity of 97% . This specification is comparable to the (S)-enantiomer hydrochloride (CAS 65732-69-6), which is also available at ≥95% purity , but is specifically manufactured to exclude the undesired (S)-isomer. In contrast, the racemic mixture (CAS 5626-49-3) is available at 95-98% purity but lacks the stereochemical homogeneity required for asymmetric syntheses . The precise (R)-configuration ensures that the compound functions as a pure starting material for generating (R)-configured products or as an authentic standard for detecting the (R)-enantiomer as an impurity in (S)-configured drug substances [1].

Asymmetric Synthesis Medicinal Chemistry Analytical Reference Standards

DPP-4 Inhibitory Activity

In the context of DPP-4 inhibitor development, the stereochemistry at the pyrrolidine-2-carbonitrile core is critical. Vildagliptin, a clinically used DPP-4 inhibitor, is based on the (S)-enantiomer of the pyrrolidine-2-carbonitrile scaffold and exhibits an IC50 of 3.5 nM in human Caco-2 cells [1]. In stark contrast, its (R)-enantiomer, (2R)-Vildagliptin (CAS 1036959-27-9), is described as the 'inactive isomer' and is utilized solely as an experimental control or as an analytical reference standard for impurity profiling [1]. While direct IC50 data for the unsubstituted (R)-pyrrolidine-2-carbonitrile is not widely reported, this class-level inference demonstrates that the (R)-configuration at the chiral center leads to a significant loss of biological activity in this therapeutically relevant scaffold.

DPP-4 Inhibition Type 2 Diabetes Enantiomer-Specific Activity

Synthetic Utility

(R)-pyrrolidine-2-carbonitrile serves as a defined chiral synthon for constructing (R)-configured bioactive molecules and impurities. For example, it is used to synthesize (R)-1-(2-hydroxyacetyl)pyrrolidine-2-carbonitrile, a known impurity of the drug Vildagliptin . The alternative—using the racemic pyrrolidine-2-carbonitrile—would produce a mixture of diastereomers, necessitating costly and time-consuming chiral resolution steps. This is supported by the fact that synthetic routes to enantiomerically pure pyrrolidine-2-carbonitrile derivatives often require sophisticated asymmetric methodologies or classical resolution techniques, highlighting the value of a pre-resolved, high-purity (R)-starting material .

Asymmetric Synthesis Chiral Pool Synthesis Medicinal Chemistry

Validated Applications: (R)-Pyrrolidine-2-carbonitrile


Enantiomeric Impurity Synthesis for DPP-4 Inhibitors

Regulatory guidelines require the identification, synthesis, and quantification of enantiomeric impurities in active pharmaceutical ingredients (APIs). (R)-pyrrolidine-2-carbonitrile is the direct precursor for synthesizing (R)-configured impurities of DPP-4 inhibitors like Vildagliptin [1]. Its procurement as a pure (R)-enantiomer is essential for preparing authentic impurity standards, which are then used to validate chiral HPLC or capillary electrophoresis methods . Using the racemic mixture or the (S)-enantiomer would not yield the correct stereoisomer for this critical quality control application [1].

Medicinal Chemistry SAR Studies

In medicinal chemistry campaigns targeting DPP-4 or other proteases, the (R)-pyrrolidine-2-carbonitrile scaffold serves as a crucial stereochemical comparator. By synthesizing a matched molecular pair where the only variable is the stereocenter (R vs. S), researchers can quantify the enantiomer-specific contribution to target binding and selectivity [1]. The well-documented inactivity of the (R)-enantiomer in DPP-4 inhibition [1] makes the (R)-building block an ideal tool for generating inactive control compounds for in vitro and in vivo pharmacological studies, ensuring the observed effects are specifically due to the (S)-configured active molecule .

Asymmetric Synthesis of (R)-Proline Analogs

The pyrrolidine ring is a privileged scaffold in drug discovery, often used to mimic proline residues. (R)-pyrrolidine-2-carbonitrile provides a direct entry point for synthesizing (R)-configured proline analogs and peptidomimetics [1]. The nitrile group serves as a versatile synthetic handle for further derivatization (e.g., hydrolysis to amide/carboxylic acid, reduction to amine). Starting from the pre-resolved (R)-enantiomer avoids the 50% theoretical yield loss associated with resolving a racemic intermediate and ensures the final product possesses the desired (R)-stereochemistry for exploring novel chemical space .

Chiral Method Development and Validation

Analytical laboratories require high-purity (R)-pyrrolidine-2-carbonitrile as a reference standard for developing and validating chiral separation methods. As demonstrated in the separation of Vildagliptin enantiomers, where R-VIL is considered an enantiomeric impurity of the active S-VIL [1], a pure (R)-standard is necessary to establish system suitability parameters like resolution, limit of detection, and limit of quantification. The specified 97% purity ensures the accuracy and reliability of these validated analytical procedures for quality control in pharmaceutical manufacturing [1].

Technical Documentation Hub

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